molecular formula C20H24FN3O B3823390 3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide

3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide

Cat. No. B3823390
M. Wt: 341.4 g/mol
InChI Key: RRXKSAPGAGAPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide” is a fentanyl analogue . Fentanyl analogues are a family of over 1400 compounds that have been described in the scientific and patent literature . They are developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs .

Safety and Hazards

Fentanyl analogues, including “3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide”, are considered to be hazardous substances . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Future Directions

The future of “3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide” and other fentanyl analogues is uncertain. While these compounds have potential for legitimate medical use, their misuse as designer drugs poses significant challenges for law enforcement and public health .

properties

IUPAC Name

3-(3-fluoroanilino)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-17-8-4-9-18(14-17)23-19-10-5-13-24(15-19)20(25)22-12-11-16-6-2-1-3-7-16/h1-4,6-9,14,19,23H,5,10-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKSAPGAGAPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
3-[(3-fluorophenyl)amino]-N-(2-phenylethyl)-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.